molecular formula C9H11NO B12865489 1-(Cyclopent-3-en-1-yl)-1H-pyrrol-2(5H)-one

1-(Cyclopent-3-en-1-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B12865489
M. Wt: 149.19 g/mol
InChI Key: KDVLJGKTOSBFDH-UHFFFAOYSA-N
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Description

1-(Cyclopent-3-en-1-yl)-1H-pyrrol-2(5H)-one is a nitrogen-containing heterocyclic compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . Its structure features a pyrrol-2-one ring linked to a cyclopent-3-ene group, making it a versatile scaffold in synthetic and medicinal chemistry research. Compounds with cyclopentene and pyrrolone motifs are of significant interest as synthetic intermediates and building blocks for more complex molecular architectures . For instance, structurally similar cyclopentene-derived compounds, such as those synthesized from (+)-Vince lactam, are key precursors in diastereoselective synthesis and have been utilized in the production of pharmaceuticals like abacavir and peramivir . Furthermore, the pyrrolizin-3-one core, related to this compound's structure, is found in marine alkaloids with reported biological activity and serves as a platform for generating diverse scaffolds, including α-quaternary β-homo prolines and β-lactams . This product is intended for research applications as a chemical intermediate or building block in drug discovery and organic synthesis. It is supplied for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this and all chemicals in accordance with appropriate laboratory safety protocols.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-cyclopent-3-en-1-yl-2H-pyrrol-5-one

InChI

InChI=1S/C9H11NO/c11-9-6-3-7-10(9)8-4-1-2-5-8/h1-3,6,8H,4-5,7H2

InChI Key

KDVLJGKTOSBFDH-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1N2CC=CC2=O

Origin of Product

United States

Preparation Methods

Base-Assisted Cyclization of 3-Cyanoketones

A novel and convenient preparative method involves the base-assisted cyclization of 3-cyanoketones to form 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which are closely related to the target compound. This method is notable for using readily available precursors and mild conditions.

  • Procedure : Treatment of 3-cyanoketones with a base in the presence of an oxidizing agent such as dimethyl sulfoxide (DMSO) leads to cyclization.
  • Mechanism : The base deprotonates the acidic α-CH bond adjacent to the nitrile, forming an anionic intermediate. Oxidation by DMSO converts this intermediate into an acrylonitrile species, which undergoes nucleophilic attack by hydroxide, triggering a 5-exo-trig cyclization to form the pyrrol-2-one ring.
  • Outcome : The product is a 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one, which can be further manipulated to yield the desired compound.
  • Yields : Reported yields for similar compounds range from 70% to 80% under optimized conditions.
Entry Substrate (R1, R2) Product Yield (%)
1 Ph, Ph 72
2 p-MeC6H4, Ph 71
3 Other aryl groups 65-75

This method is advantageous due to its operational simplicity and the use of inexpensive starting materials.

Intramolecular Mizoroki–Heck Cyclization

Another sophisticated approach involves the intramolecular Mizoroki–Heck reaction to form spirocyclic pyrrol-2-one derivatives bearing cyclopentene substituents.

  • Starting Materials : Allyl-substituted pyrrole derivatives prepared via acid-promoted ring opening of bicyclic lactams (e.g., Vince lactam) followed by functional group transformations.
  • Key Steps :
    • Conversion of allyl alcohols to allyl chlorides via Appel reaction.
    • Palladium-catalyzed intramolecular Heck cyclization to form the spirocyclic ring system.
  • Catalysts and Conditions : Pd(t-Bu3P)2 catalyst, triethylamine base, DMF solvent, reaction temperature around 80 °C.
  • Yields : Isolated yields vary widely (5–89%) depending on substrate electronic properties and reaction conditions.
  • Stereoselectivity : The method allows for diastereoselective control, important for medicinal chemistry applications.
Step Reagents/Conditions Yield (%)
Allyl alcohol to allyl chloride Triphenylphosphine, CCl4/DCM, reflux overnight 81
Intramolecular Heck cyclization Pd(t-Bu3P)2, Et3N, DMF, 80 °C, 16 h 5–89 (varies)

This method is well-documented for constructing complex pyrrol-2-one frameworks with cyclopentene substituents and offers stereochemical control.

Comparative Analysis of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Range (%) Advantages Limitations
Base-Assisted Cyclization 3-Cyanoketones Base, DMSO, mild conditions 70–80 Simple, inexpensive, mild Limited to certain substituents
Intramolecular Mizoroki–Heck Allyl-substituted pyrroles Pd catalyst, Et3N, DMF, 80 °C 5–89 Stereoselective, versatile Sensitive to electronic effects
Ring Contraction (Related) Pyrrolidines Iodonitrene species, radical intermediates 24–46 High stereocontrol Lower yields, complex intermediates

Chemical Reactions Analysis

Photochemical Reactions

The compound undergoes photochemical transformations due to its conjugated enone system. Key observations include:

1.1 [2+2] Photocycloaddition
Reacts with alkenes (e.g., 2,3-dimethylbut-2-ene) under UV irradiation to form cyclobutane derivatives. Substitution on the nitrogen atom modulates reactivity:

  • N-Unsubstituted derivative : Forms a single photoadduct with 76% yield .

  • N-Acylated derivatives : Reduced reactivity due to steric hindrance (≤50% yield) .

1.2 Photocyclodimerization
In solvent-free conditions, generates dimers via [4π+4π] cycloaddition. Dimethyl substitution on the pyrrolidone ring enhances quantum yield by 2.5× compared to unsubstituted analogs .

Electrophilic Substitution Reactions

The pyrrolidone ring participates in regioselective electrophilic attacks:

2.1 Bromination

  • With NBS :

    Reagent Ratio Product Yield
    1 eq NBS6-Bromo derivative85%
    2 eq NBS6,7-Dibromo derivative72%

2.2 Formylation
Under Vilsmeier-Haack conditions (POCl₃/DMF), introduces a formyl group at the 5-position of the pyrrolidone ring (63% yield) .

Nucleophilic Reactions

The enone system enables conjugate additions:

3.1 Organometallic Additions
Grignard reagents (e.g., MeMgBr) add to the α,β-unsaturated carbonyl position, forming tertiary alcohols. Steric effects from the cyclopentene group reduce yields to ~55% compared to simpler pyrrolidinones .

3.2 Enamine Formation
Reacts with dimethylformamide dimethyl acetal (DMFDMA) to generate stable enaminones, which serve as intermediates for heterocycle synthesis :

text
Reaction Conditions: 110°C, 12 h, DMF Yield: 78% (Z-isomer exclusively)

Transition Metal-Catalyzed Reactions

4.1 Palladium-Catalyzed Carbonylation
In DMF with Pd(Pt-Bu₃)₂ catalyst:

  • Forms spirocyclic indoline derivatives via tandem coupling/cyclization (68% yield) .

  • Key intermediates for bioactive molecule synthesis.

4.2 Cross-Coupling Reactions
Suzuki-Miyaura coupling with aryl boronic acids occurs at the cyclopentene double bond:

Aryl Boronic Acid Catalyst Yield
4-MethoxyphenylPd(OAc)₂/XPhos62%
3-NitrophenylPdCl₂(dppf)/Cs₂CO₃48%

Thermal Rearrangements

At 160°C in xylene, undergoes Cope rearrangement to form isoindole derivatives (41% yield). The cyclopentene ring’s strain drives this process .

Comparative Reactivity Table

Reaction Type Key Feature Yield Range Influence of Substituents
PhotocycloadditionConjugated enone system50-85%N-substitution decreases reactivity
BrominationElectron-rich pyrrolidone ring72-85%Position controlled by steric effects
Palladium catalysisCyclopentene π-system participation48-68%Sensitive to catalyst loading

Mechanistic Insights

  • Photoreactivity : Excited-state intramolecular charge transfer (ESICT) between pyrrolidone and cyclopentene moieties explains enhanced dimerization rates .

  • Electrophilic substitution : DFT calculations show C5 position is 8.3 kcal/mol more favorable for attack than C4 due to orbital orientation .

Scientific Research Applications

The compound 1-(Cyclopent-3-en-1-yl)-1H-pyrrol-2(5H)-one has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article provides a detailed overview of its applications, supported by case studies and data tables.

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry. Research has indicated that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that specific modifications to the pyrrole ring can enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

Case Study: Anticancer Activity

  • Research Findings : A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound exhibited IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
  • Mechanism : The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for various chemical transformations, making it a versatile building block for synthesizing more complex molecules.

Synthesis Pathways

Reaction TypeDescription
Electrophilic Addition Reacts with electrophiles to form substituted products.
Cycloaddition Reactions Participates in Diels-Alder reactions to create larger cyclic structures.

Agrochemical Applications

Research has also explored the potential use of this compound as a pesticide or herbicide. Its biological activity suggests it may inhibit certain enzymes critical for plant growth or pest survival.

Case Study: Herbicidal Activity

  • Research Findings : A study found that formulations containing this compound showed effective herbicidal activity against common weeds, with a reduction in growth observed at low concentrations.

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in developing polymers or coatings with specific functional characteristics.

Applications in Coatings

PropertyDescription
Thermal Stability Exhibits high thermal stability suitable for high-temperature applications.
Chemical Resistance Provides resistance to solvents and chemicals, making it ideal for protective coatings.

Mechanism of Action

The mechanism of action of 1-(Cyclopent-3-en-1-yl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrrol-2(5H)-one derivatives are highly dependent on substituents at the N1 , C3 , C4 , and C5 positions. Key structural comparisons include:

Key Observations :

  • N1 Substituents : Cyclic groups (e.g., cyclopentenyl, tetrahydrofuran) may enhance metabolic stability compared to linear chains (e.g., allyl in 47 ) . Aromatic substituents like benzyl (32 ) or methoxyphenyl (33 ) influence receptor binding through π-π interactions .
  • C5 Substituents : Electron-withdrawing groups (e.g., nitro in 488804-17-7 ) improve binding affinity in some cases, while bulky groups (isopropyl) reduce activity .
  • C3 Hydroxyl Group : Critical for hydrogen bonding in enzyme inhibition (e.g., DHODH inhibition in coumarin derivatives) .
Table 2: Activity Trends in SAR Studies
Compound ID N1 Group C5 Substituent Activity (IC50/EC50) Notes
1a () Hydroxypropyl 4-Trifluoromethylphenyl 0.12 µM Gold standard for comparison
47 () Allyl 4-Chlorophenyl 0.08 µM Most potent in series
51 () Methoxypropyl 3-Fluorophenyl Inactive Steric hindrance suspected

Physicochemical Properties

  • Solubility : Methoxy groups (e.g., 14bb , 14cc ) improve aqueous solubility, while tert-butoxycarbonyl groups aid crystallinity .
  • Stability : Cyclic N1 substituents (e.g., cyclopentenyl, tetrahydrofuran) may reduce hydrolysis compared to linear chains .

Biological Activity

1-(Cyclopent-3-en-1-yl)-1H-pyrrol-2(5H)-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this molecule, highlighting its cytotoxic effects and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₁N₁O, consisting of 11 carbon atoms, 11 hydrogen atoms, one nitrogen atom, and one oxygen atom. The compound features a pyrrole ring fused with a cyclopentene moiety, contributing to its unique chemical reactivity and biological profile .

Synthesis and Characterization

The synthesis typically involves cycloaddition reactions that yield the desired pyrrolone structure. Characterization techniques such as NMR spectroscopy and X-ray diffraction are employed to confirm the molecular structure and regioselectivity of the synthesized compounds .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cell lines. The compound exhibited varying degrees of cytotoxicity depending on the concentration and type of cells tested. Notably, it was found to have low toxicity on plant cells (Triticum aestivum L.) with IC₅₀ values exceeding 200 µM. In contrast, no lethality was observed in Artemia nauplii, while Daphnia magna assays indicated significant cytotoxic effects at higher concentrations .

Table 1: Cytotoxicity Results of this compound

Cell TypeConcentration (µM)IC₅₀ Value (µM)Observed Effect
Triticum aestivum L.>200>200Low toxicity
Artemia naupliiVariousN/ANo lethality observed
Daphnia magna100 - 400<100Significant cytotoxicity

The mechanism by which this compound exerts its cytotoxic effects may involve the induction of oxidative stress or apoptosis in sensitive cell lines. Further studies are needed to elucidate these pathways and confirm the specific molecular targets involved.

Case Studies

In a recent study assessing various pyrrole derivatives, including this compound, researchers found that modifications on the pyrrole ring significantly influenced biological activity. For instance, derivatives with electron-withdrawing groups showed enhanced anticancer properties compared to their parent compounds .

Another investigation into the structure-activity relationship (SAR) of related compounds revealed that substituents on the cyclopentene moiety could modulate both cytotoxicity and selectivity towards cancerous versus normal cells, indicating a potential for developing targeted therapies based on this scaffold .

Q & A

Basic Research Questions

Q. What synthetic methodologies are available for 1-(Cyclopent-3-en-1-yl)-1H-pyrrol-2(5H)-one and related derivatives?

  • Answer : The compound can be synthesized via multicomponent reactions under catalyst-free and solvent-free conditions. For example, Niknam et al. (2014) demonstrated that 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones are accessible through three-component condensation of aldehydes, aromatic amines, and ethyl pyruvate, achieving high yields (80–95%) and eco-friendly protocols . Parallel synthesis approaches, such as the "Doebner-type" method, are also effective for generating 1H-pyrrol-2(5H)-one derivatives via one-pot reactions .

Q. How can the structural conformation of this compound be validated experimentally?

  • Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is widely employed for structural determination. SHELXTL (Bruker AXS version) is particularly robust for small-molecule refinement, even with twinned or high-resolution data . Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are critical for purity assessment and functional group analysis .

Q. What are the key substituent effects on the bioactivity of 1H-pyrrol-2(5H)-one derivatives?

  • Answer : Substituents at the C3 and C5 positions significantly modulate activity. For instance, replacing the C5-phenyl group with isopropyl abolishes inhibitory activity, while para-trifluoromethyl groups enhance potency by stabilizing hydrophobic interactions in binding pockets . The N1 substituent (e.g., allyl vs. methoxypropyl) can alter binding modes, as shown in docking studies comparing hydrogen bonding and π-π stacking interactions .

Advanced Research Questions

Q. How can contradictory SAR data for N1-substituted derivatives be resolved?

  • Answer : Divergent SAR trends (e.g., allyl vs. methoxypropyl substituents) may arise from alternative binding poses. Molecular docking studies suggest that aprotic N1 groups (e.g., allyl) occupy the H2 subsite via π-π stacking with Phe38/Phe41, while protic groups (e.g., hydroxypropyl) form hydrogen bonds with Glu5 carboxylate residues . Validating these hypotheses requires comparative crystallographic analysis of ligand-protein complexes.

Q. What experimental strategies optimize inhibitory potency against streptococcal hyaluronidase?

  • Answer : High-throughput screening of 1H-pyrrol-2(5H)-one libraries, followed by iterative SAR refinement, is effective. For example, replacing the C3-hydroxyl with sulfonyl or aroyl groups enhances binding affinity, as demonstrated by IC₅₀ improvements from 18 µM to 2.3 µM in optimized derivatives . Activity cliffs (e.g., 18-fold potency drop with unsubstituted phenyl at C5) highlight the need for substituent polarity/hydrophobicity balance .

Q. How do solvent-free synthesis conditions impact reaction kinetics and product stability?

  • Answer : Solvent-free methods reduce side reactions (e.g., hydrolysis) and improve regioselectivity. Kinetic studies by Niknam et al. (2014) showed that solvent-free condensation achieves >90% conversion within 2–4 hours, compared to 6–8 hours in solvent-based systems. Thermal stability analysis (TGA) confirms that products remain stable up to 200°C, enabling scalable synthesis .

Methodological Recommendations

  • Crystallography : Use SHELXL for high-resolution refinement and twin analysis. Include PLATON checks for validation .
  • SAR Optimization : Prioritize substituents with calculated logP values between 2.5–4.0 to balance solubility and membrane permeability.
  • Green Chemistry : Adopt solvent-free protocols to minimize waste and improve atom economy, as demonstrated by Niknam et al. .

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